molecular formula C11H7ClFNO2 B15209345 2-(4-Fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride CAS No. 61152-06-5

2-(4-Fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride

Cat. No.: B15209345
CAS No.: 61152-06-5
M. Wt: 239.63 g/mol
InChI Key: OVMGFJQPSQGJMS-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a fluorophenyl group, a methyloxazole ring, and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride typically involves the reaction of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide This intermediate is then subjected to cyclization with ethyl oxalyl chloride to yield the oxazole ring

Industrial Production Methods

In an industrial setting, the production of 2-(4-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, cyclization reactions, and chlorination under optimized conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxazole derivatives.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as triethylamine.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used under mild conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are employed under inert atmosphere conditions.

Major Products Formed

    Amides, Esters, and Thioesters: Formed through substitution reactions.

    Oxazole Derivatives: Resulting from oxidation and reduction reactions.

    Biaryl Compounds: Produced via coupling reactions.

Scientific Research Applications

2-(4-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: Utilized in the synthesis of novel materials with specific electronic and optical properties.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or modulate receptor functions, thereby exerting its biological effects. The fluorophenyl group and oxazole ring contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-methyloxazole-4-carbonyl chloride
  • 2-(4-Bromophenyl)-5-methyloxazole-4-carbonyl chloride
  • 2-(4-Methylphenyl)-5-methyloxazole-4-carbonyl chloride

Uniqueness

2-(4-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable scaffold in medicinal chemistry and material science.

Properties

CAS No.

61152-06-5

Molecular Formula

C11H7ClFNO2

Molecular Weight

239.63 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride

InChI

InChI=1S/C11H7ClFNO2/c1-6-9(10(12)15)14-11(16-6)7-2-4-8(13)5-3-7/h2-5H,1H3

InChI Key

OVMGFJQPSQGJMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)F)C(=O)Cl

Origin of Product

United States

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